1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOILZOWCKRCDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253179 | |
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-71-9 | |
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-N-methyl-6-phenoxybenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine: A Research Perspective
Disclaimer: This document serves as a technical framework for the study of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. At the time of writing, detailed experimental data on the synthesis, physicochemical properties, and biological activity of this specific compound are not extensively available in the public scientific literature. The information presented herein is based on fundamental chemical principles and extrapolated from general methodologies in drug discovery and development. This guide is intended for research and development professionals and should be supplemented with internal experimental data.
Introduction
This compound is a unique chemical entity characterized by a fluorinated diphenyl ether scaffold linked to a methylaminomethyl group. The strategic placement of a fluorine atom at the 2-position and a phenoxy group at the 6-position of the benzylamine moiety suggests a potential for novel pharmacological activities. The diphenyl ether motif is a common feature in a number of biologically active compounds, and the fluorine substitution can significantly influence metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the core basic properties of this compound, intended to support further investigation and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 902836-71-9 | [1] |
| Molecular Formula | C14H14FNO | [1] |
| Molecular Weight | 231.27 g/mol | [1] |
| Appearance | No data available | |
| pKa | No data available | |
| LogP | No data available | |
| Aqueous Solubility | No data available |
Expertise & Experience Insights: The presence of the basic secondary amine suggests that the pKa of this compound will likely be in the range of 8-10, making it predominantly protonated at physiological pH. The logP is anticipated to be moderately high due to the two phenyl rings, which could impact its solubility and permeability. Experimental determination of these parameters is a critical first step in its evaluation.
Experimental Protocol: pKa Determination
A potentiometric titration method is recommended for the precise determination of the pKa.
-
Preparation of Analyte Solution: Accurately weigh and dissolve 1-2 mg of the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 0.5 mM.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH.
-
Data Analysis: Record the pH at each titrant addition and determine the inflection points to calculate the pKa.
Synthesis and Characterization
A reliable synthetic route is essential for producing the compound in sufficient quantity and purity for further studies. While a specific published synthesis for this compound was not found, a plausible retro-synthetic analysis suggests a route starting from 2-fluoro-6-phenoxybenzaldehyde.
Caption: Hypothetical Synthetic Pathway for this compound.
Proposed Synthetic Protocol
-
Ullmann Condensation: Couple 2-fluoro-6-hydroxybenzaldehyde with phenol in the presence of a copper catalyst and a suitable base (e.g., potassium carbonate) in a high-boiling solvent like DMF to yield 2-fluoro-6-phenoxybenzaldehyde.
-
Reductive Amination: React the resulting aldehyde with methylamine in a suitable solvent (e.g., methanol). The intermediate imine is then reduced in situ using a reducing agent such as sodium borohydride to afford the final product.
-
Purification and Characterization: The crude product should be purified by column chromatography. The structure and purity of the final compound must be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Profile
The pharmacological activity of this compound is currently uncharacterized in the public domain. However, its structural features provide clues for potential biological targets. The diphenyl ether core is present in compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzylamine moiety is a common pharmacophore in many centrally acting agents.
Proposed Initial Screening Cascade
A logical first step in elucidating the pharmacological profile would be to screen the compound against a broad panel of receptors, ion channels, and enzymes to identify potential targets.
Caption: Proposed Workflow for Pharmacological Screening.
Drug Metabolism and Pharmacokinetics (DMPK)
The DMPK properties of a compound are crucial for its potential as a drug. The presence of the fluorine atom may block potential sites of metabolism, potentially leading to an improved pharmacokinetic profile.
Expertise & Experience Insights: Key metabolic pathways to investigate would include N-demethylation of the secondary amine and hydroxylation of the aromatic rings. In vitro studies using liver microsomes are a standard first step to assess metabolic stability.
Toxicology
A preliminary assessment of cytotoxicity in relevant cell lines (e.g., HepG2) is recommended as an initial step in evaluating the toxicological profile of the compound.
Conclusion
This compound is a novel chemical entity with the potential for interesting pharmacological activities. This technical guide provides a framework for its systematic investigation, from fundamental physicochemical characterization to initial biological screening. The successful elucidation of its properties will depend on rigorous experimental work guided by the principles outlined herein.
References
Sources
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine chemical structure
An In-Depth Technical Guide to 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS: 902836-71-9)
Introduction
This compound is a unique chemical entity characterized by a diaryl ether scaffold, a structural motif prevalent in numerous biologically active compounds. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential applications in research by drawing parallels with structurally related molecules. As a Senior Application Scientist, the rationale behind each experimental design and analytical choice is elucidated to provide not just a protocol, but a framework for sound scientific investigation.
Physicochemical Properties & Structural Elucidation
The foundational step in evaluating any novel compound is a thorough understanding of its physical and chemical characteristics. These properties dictate its handling, storage, and potential behavior in biological systems.
Core Compound Data
The primary data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 902836-71-9 | [1] |
| Molecular Formula | C₁₄H₁₄FNO | [1] |
| Molecular Weight | 231.27 g/mol | [1] |
| Typical Purity | ≥95% | [1] |
| Appearance | (Predicted) Off-white solid or oil | |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [1] |
Structural Analysis
The molecule's structure is a composite of three key features, each contributing to its overall chemical personality:
-
Diaryl Ether Core: The phenoxy group connected to a fluorinated benzene ring forms a diaryl ether linkage. This core is conformationally flexible yet sterically defined, often serving as a scaffold to position other functional groups for optimal interaction with biological targets.
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho-position to the ether linkage exerts a significant electronic and steric influence. Its electron-withdrawing nature can modulate the pKa of the amine and affect the molecule's metabolic stability by blocking a potential site of hydroxylation. It also serves as a valuable probe in ¹⁹F NMR studies.
-
N-methylmethanamine Side Chain: This secondary amine group imparts basicity to the molecule, making it likely to be protonated at physiological pH. This is a critical feature for solubility in aqueous media and for forming ionic interactions with acidic residues in protein binding pockets.
Caption: Key structural motifs of the target compound.
Synthesis and Purification
While this specific compound is commercially available, understanding its synthesis is crucial for analog development and scale-up. A logical and efficient approach involves a two-step process: synthesis of the key aldehyde precursor followed by reductive amination.
Retrosynthetic Analysis
The most direct synthetic disconnection is at the carbon-nitrogen bond, identifying reductive amination as the key final step. This simplifies the synthesis to the preparation of the corresponding benzaldehyde.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis of Precursor: 2-Fluoro-6-phenoxybenzaldehyde
The synthesis of substituted phenoxybenzaldehydes can be achieved through various methods. A plausible route, adapted from analogous preparations, involves a nucleophilic aromatic substitution (SₙAr) reaction.[2]
Protocol: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde
-
Materials: 2,6-Difluorobenzaldehyde, Phenol, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Addition: Add 2,6-difluorobenzaldehyde (1.2 eq.) to the mixture. The fluorine atom ortho to the aldehyde is highly activated towards nucleophilic substitution.
-
Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Acidify with dilute HCl to neutralize any excess base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Fluoro-6-phenoxybenzaldehyde.
Reductive Amination Protocol
Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[3] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. We select sodium triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and tolerance for the aldehyde functional group, minimizing side reactions.[4]
Protocol: Synthesis of this compound
-
Materials: 2-Fluoro-6-phenoxybenzaldehyde, Methylamine (as a solution in THF or water), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.
-
Setup: Dissolve 2-Fluoro-6-phenoxybenzaldehyde (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Imine Formation: Add methylamine (1.5 eq.) followed by a catalytic amount of acetic acid (0.1 eq.) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add STAB (1.5 eq.) portion-wise to the mixture. Causality Note: Portion-wise addition helps control any potential exotherm. The reaction is typically stirred at room temperature for 12-24 hours.
-
Monitoring: Track the disappearance of the intermediate imine and starting aldehyde via TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude amine by flash column chromatography on silica gel using a gradient of methanol in DCM.
Caption: Experimental workflow for synthesis and purification.
Analytical Characterization Summary
Structural confirmation and purity assessment are non-negotiable. The following data would be expected for the final, purified compound.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to aromatic protons (phenoxy and fluorophenyl), a singlet for the N-methyl group, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including characteristic C-F couplings for carbons on the fluorophenyl ring. |
| ¹⁹F NMR | A singlet or multiplet in the typical aryl-fluoride region. |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₄H₁₅FNO⁺. |
| HPLC | A single major peak with >95% purity. |
Potential Biological Significance and Research Applications
While no specific biological activity has been published for this compound, its structural components are present in compounds with significant pharmacological effects. This provides a strong rationale for its investigation as a scaffold in drug discovery programs.
Rationale from Structural Analogs
-
Anticancer Potential: The compound NSC 368390, which features a fluoro-biphenyl moiety, demonstrates potent anticancer activity by inhibiting dihydroorotate dehydrogenase, a critical enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[5] This highlights the potential for fluorinated diaryl structures to act as enzyme inhibitors.
-
Anti-inflammatory Potential: A series of imidazole-based 5-lipoxygenase (5-LO) inhibitors contain a fluoro-benzyloxy-phenyl core.[6] These compounds modulate inflammatory pathways, suggesting that the diaryl ether scaffold can be adapted for targets in immunology.
These examples underscore that the core structure of this compound is a "privileged scaffold" worthy of biological screening.
Proposed Screening Strategy
A logical approach to uncovering the biological activity of this novel compound would follow a tiered screening cascade.
Caption: Proposed high-level screening cascade.
Example Protocol: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol is a self-validating system to test the hypothesis that the compound might act on a target similar to its structural analog, NSC 368390.[5]
-
Objective: To determine if the test compound inhibits human DHODH enzyme activity.
-
Materials: Recombinant human DHODH, Decylubiquinone (electron acceptor), Dihydroorotate (substrate), Dichlorophenolindophenol (DCIP, colorimetric indicator), Assay Buffer (e.g., 100 mM HEPES, pH 8.0, with 0.1% Triton X-100).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of Assay Buffer containing DHODH, Decylubiquinone, and DCIP.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Dihydroorotate.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm (the reduction of blue DCIP) over time using a plate reader.
-
Controls (Self-Validating System):
-
Negative Control: DMSO only (represents 0% inhibition).
-
Positive Control: A known DHODH inhibitor, such as Brequinar (represents 100% inhibition at a high concentration).
-
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls (% Inhibition = 1 - [(Rate_compound - Rate_positive) / (Rate_negative - Rate_positive)]) and plot against compound concentration to determine the IC₅₀ value.
Safety, Handling, and Storage
As an investigational chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Adhere strictly to the recommended storage conditions: 2-8°C, sealed from moisture, and protected from light to ensure chemical stability.[1]
Conclusion
This compound is a compound of significant interest due to its privileged diaryl ether scaffold. This guide has provided a robust framework for its synthesis, purification, and characterization. By leveraging established protocols and drawing logical inferences from structurally related, biologically active molecules, we have outlined a clear path for investigating its therapeutic potential. The proposed screening strategies and detailed protocols serve as a starting point for researchers to unlock the pharmacological profile of this promising chemical entity.
References
-
This compound. Lead Sciences. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]
-
Nakamura, M., et al. (2001). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of Medicinal Chemistry, 44(10), 1619-1628. [Link]
- Process for the preparation of m-phenoxybenzaldehyde.
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. ResearchGate. [Link]
-
Reductive Amination. ResearchGate. [Link]
- Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Introduction
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is a substituted diaryl ether derivative with a molecular formula of C14H14FNO and a molecular weight of 231.27 g/mol [1]. The presence of a fluorinated aromatic ring, a phenoxy group, and a secondary amine in its structure imparts specific chemical properties that necessitate robust and tailored analytical methods for its quantification and characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the analysis of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for the development of validated analytical procedures. The choice of each technique is rationalized based on the structural features of the molecule, and the protocols are presented with a focus on reproducibility and accuracy.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 902836-71-9 | [1] |
| Molecular Formula | C14H14FNO | [1] |
| Molecular Weight | 231.27 | [1] |
| Synonyms | CNCC1=C(OC2=CC=CC=C2)C=CC=C1F | [1] |
I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of small organic molecules like this compound. The aromatic nature of the compound makes it well-suited for reverse-phase HPLC with UV detection.
Causality of Method Selection: The presence of two aromatic rings in the structure provides strong chromophores, allowing for sensitive detection using a UV-Vis detector. A reverse-phase C18 column is selected due to the non-polar nature of the diaryl ether moiety. The mobile phase composition is chosen to achieve optimal retention and peak shape. The acidic modifier is included to suppress the ionization of the secondary amine, which can otherwise lead to peak tailing[2].
Protocol 1: HPLC Purity and Quantification
Objective: To determine the purity of a sample of this compound and to quantify its concentration.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector (e.g., Agilent 1200 series or similar)[3].
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water[3].
-
Trifluoroacetic acid (TFA) or perchloric acid[3].
-
Reference standard of this compound (purity ≥ 98%).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 254 nm |
-
Analysis and Data Processing:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
-
Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the secondary amine group, direct analysis of this compound by GC can be challenging due to potential peak tailing and interaction with the stationary phase. Derivatization is often employed to improve chromatographic performance[4].
Causality of Method Selection: Derivatization of the amine group, for example, by acylation, increases the volatility and thermal stability of the analyte, leading to better peak shape and reproducibility in GC analysis[4]. Electron ionization (EI) mass spectrometry will provide a characteristic fragmentation pattern that can be used for structural confirmation.
Protocol 2: GC-MS Identification with Derivatization
Objective: To confirm the identity of this compound through its mass spectrum after derivatization.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic anhydride (PFPA)[5].
-
Anhydrous pyridine or other suitable solvent.
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Derivatization:
-
In a GC vial, dissolve approximately 1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of MSTFA or PFPA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.
-
Examine the mass spectrum of the peak. The fragmentation pattern of secondary amines often involves alpha-cleavage, leading to characteristic fragment ions[6][7]. The presence of the fluorine atom will also influence the fragmentation.
-
Compare the obtained mass spectrum with a reference library or predict the fragmentation pattern based on the structure of the derivatized molecule.
-
Expected Fragmentation: For the underivatized molecule, fragmentation is expected to occur at the benzylic position and adjacent to the nitrogen atom. For the derivatized molecule, the fragmentation pattern will be influenced by the derivatizing group.
Workflow Diagram:
Caption: GC-MS analysis workflow with derivatization.
III. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure.
Causality of Method Selection: ¹H and ¹³C NMR are standard techniques for characterizing organic compounds. The presence of a fluorine atom makes ¹⁹F NMR particularly valuable. ¹⁹F is a sensitive nucleus with a wide chemical shift range, making it an excellent probe for its local chemical environment[8][9][10][11].
Protocol 3: NMR Spectroscopic Characterization
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal standard (e.g., Tetramethylsilane, TMS).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR.
-
-
NMR Acquisition Parameters (Example for a 300 MHz spectrometer):
| Experiment | Key Parameters |
| ¹H NMR | Pulse program: zg30; Number of scans: 16; Relaxation delay: 1.0 s; Spectral width: ~12 ppm |
| ¹³C NMR | Pulse program: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s; Spectral width: ~220 ppm |
| ¹⁹F NMR | Pulse program: zg; Number of scans: 64; Relaxation delay: 1.0 s; Spectral width: ~200 ppm |
-
Data Analysis and Interpretation:
-
¹H NMR: Identify signals corresponding to the aromatic protons, the methylene protons adjacent to the nitrogen, the N-methyl protons, and the NH proton (if observable). Analyze chemical shifts, integration, and coupling patterns.
-
¹³C NMR: Identify signals for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons. The carbon attached to the fluorine will show a characteristic C-F coupling.
-
¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom on an aromatic ring. Coupling to nearby protons (H-F coupling) may be observed.
-
Expected Spectral Features:
-
¹H NMR: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm), a singlet or doublet for the N-methyl group, a signal for the methylene group, and a broad singlet for the NH proton.
-
¹³C NMR: Signals for the aromatic carbons (some showing C-F coupling), and signals for the aliphatic carbons.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
Logical Relationship Diagram:
Caption: Relationship between NMR experiments and the structural information obtained.
IV. Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the convergence of data from orthogonal analytical techniques.
-
Chromatographic Purity: The purity determined by HPLC should be consistent with the absence of significant impurity signals in the NMR spectra.
-
Structural Confirmation: The molecular weight determined by MS (from the molecular ion in a soft ionization technique or inferred from the fragmentation pattern in EI) must match the molecular formula. The structural fragments observed in the MS should be consistent with the structure determined by NMR.
-
Consistency of Data: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms.
By employing these multiple analytical techniques, a high degree of confidence in the identity, purity, and concentration of this compound can be achieved.
References
-
Lead Sciences. This compound. [Link]
-
NIST. N-Methyldiethanolamine, 2TMS derivative. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Ghemati, F., et al. (2010). HPLC Enantiomeric Separation of Aromatic Amines Using Crown Ether Tetracarboxylic Acid. ResearchGate. [Link]
-
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. ResearchGate. [https://www.researchgate.net/publication/287820713_Synthesis_and_Characterization_of_2-6-2-Hydroxyphenylmethylideneamino-2-pyridylimino]methylphenol_and_Its_ZnII_Complex]([Link])
-
Bullin, K. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Theobald, A., et al. (2008). Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. [Link]
-
Noggle, F. T., & Clark, C. R. (1986). Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from. SciSpace. [Link]
-
Bachand, C., et al. (2010). Inhibitors of hepatitis C virus polymerase: synthesis and characterization of novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides. PubMed. [Link]
-
Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link]
-
Sridharan, G., et al. (2013). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
-
Doc Brown's Chemistry. mass spectrum of dimethylamine C2H7N CH3NHCH3. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. [Link]
-
Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
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- 5. scispace.com [scispace.com]
- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-based solutions and optimized protocols to ensure successful outcomes.
The synthesis of this target molecule, while conceptually straightforward, presents distinct challenges primarily due to steric hindrance around the reaction centers. A robust synthetic route involves two key transformations: the formation of a sterically congested diaryl ether core, followed by a reductive amination to install the N-methylmethanamine side chain. This guide is structured to troubleshoot issues in each of these critical stages.
Part 1: Troubleshooting the Diaryl Ether Core Synthesis
The primary challenge in synthesizing the 2-fluoro-6-phenoxyphenyl scaffold is overcoming the steric hindrance imposed by the ortho-substituents on the fluorinated ring. Both classic Ullmann condensations and modern Buchwald-Hartwig couplings can be effective, but require careful optimization.
Q1: My Ullmann condensation to form 2-fluoro-6-phenoxybenzaldehyde is giving low yields or failing completely. What are the likely causes and solutions?
A1: This is a common issue. The classic Ullmann reaction often requires harsh conditions (high temperatures, stoichiometric copper) that are incompatible with many functional groups.[1][2] For a sterically hindered substrate like this, success hinges on enhancing catalyst activity and ensuring optimal reaction conditions.
Causality & Solution:
-
Catalyst and Ligand Choice: Standard copper powder is often insufficient. Using a Cu(I) source like CuI is critical. More importantly, the addition of a ligand can dramatically accelerate the reaction. Simple, inexpensive ligands like picolinic acid or N,N-dimethylglycine have proven effective for coupling sterically demanding substrates at lower temperatures (80-110 °C).[2][3]
-
Base Selection: The choice of base is crucial. Strong, poorly soluble bases like K₂CO₃ can be ineffective. Using a soluble, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is highly recommended.[2][3] Note that Cs₂CO₃ is highly hygroscopic; if it absorbs water, it can inactivate the catalyst system.[2] K₃PO₄ is often a more robust choice.
-
Solvent and Temperature: High-boiling polar aprotic solvents are typically required. While DMF or pyridine are traditional, DMSO has shown excellent results for hindered couplings, often allowing for lower reaction temperatures (~80 °C).[3]
Troubleshooting Summary Table:
| Parameter | Common Issue | Recommended Solution | Rationale |
| Copper Source | Inactive copper powder | Use CuI (10-20 mol%) | Provides a soluble and active Cu(I) species. |
| Ligand | No ligand used | Add Picolinic Acid or N,N-Dimethylglycine (20-40 mol%) | Accelerates the catalytic cycle, enabling lower temperatures.[3] |
| Base | K₂CO₃, NaOH | Use K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Higher solubility and appropriate basicity for phenoxide formation without side reactions.[2] |
| Solvent | Toluene, Dioxane | Use DMSO or Acetonitrile | High polarity helps dissolve the phenoxide salt and stabilize intermediates.[3] |
| Temperature | >150 °C | Start at 80-110 °C | Milder conditions prevent substrate decomposition. |
Part 2: Troubleshooting the Reductive Amination Step
Reductive amination is a powerful method for forming the target amine from the intermediate aldehyde.[4] The key is the selective reduction of the in-situ-formed imine or iminium ion in the presence of the starting aldehyde.
Q2: My reductive amination is producing significant amounts of the alcohol byproduct, (2-fluoro-6-phenoxyphenyl)methanol. How can I improve selectivity?
A2: This indicates that your reducing agent is reducing the aldehyde faster than, or competitive with, the imine intermediate. This is a classic selectivity problem.
Causality & Solution:
The choice of reducing agent is paramount. A strong, unselective hydride source like sodium borohydride (NaBH₄) will readily reduce aldehydes. The solution is to use a milder, sterically hindered reducing agent that is kinetically slower to react with aldehydes but rapidly reduces the protonated iminium ion intermediate.
-
The Gold Standard: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[5][6] Its bulk and attenuated reactivity make it highly selective for the iminium ion over the aldehyde.[7] This allows the reaction to be performed in a one-pot fashion with high yields.[6][8]
Q3: The reaction stalls, and I observe mostly unreacted aldehyde even after extended reaction times. What is the problem?
A3: This points to an issue with the first step of the reaction: imine formation. The equilibrium between the aldehyde/amine and the imine must be favorable for the reduction to proceed.
Causality & Solution:
-
Acid Catalysis: Imine formation is catalyzed by mild acid. The reaction is often run with a stoichiometric amount of acetic acid to protonate the carbonyl, making it more electrophilic, and to facilitate the dehydration step.[5] If using a salt of methylamine (e.g., methylamine HCl), you may need to add a base like triethylamine to free the nucleophile before adding acetic acid.
-
Solvent Choice: The reaction is typically run in a non-protic solvent that can be easily dried. 1,2-Dichloroethane (DCE) is the most common and effective solvent for STAB reductions.[8] Tetrahydrofuran (THF) is also a viable alternative. Protic solvents like methanol can slow down imine formation and may react with the reducing agent.
-
Water Removal: The formation of the imine from a hemiaminal intermediate releases water. This is a reversible process. If water builds up, it can push the equilibrium back towards the starting materials.[4] While not always necessary with STAB, adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can significantly improve conversion for stubborn substrates.
Q4: I am observing a higher molecular weight impurity that I suspect is a dialkylated product. How can this be avoided?
A4: You are likely forming the tertiary amine, bis-(1-(2-fluoro-6-phenoxyphenyl)methyl)methylamine. This occurs when the desired secondary amine product, being nucleophilic, reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced.
Causality & Solution:
This side reaction, known as overalkylation, is more common when the starting amine is primary.[5]
-
Stoichiometry Control: Use a slight excess of the primary amine (methylamine, 1.2-1.5 equivalents). This ensures that the aldehyde is consumed in the formation of the initial imine, leaving less available to react with the product.
-
Stepwise Procedure: For particularly challenging cases, a two-step procedure can be employed. First, form the imine by mixing the aldehyde and methylamine in a solvent like methanol or ethanol. Monitor by TLC or LCMS until the aldehyde is consumed. Then, add the reducing agent (NaBH₄ is often sufficient at this stage as no aldehyde is present) to reduce the isolated or in-situ imine.[8]
Part 3: Purification and Characterization
Q5: The final product streaks badly on my silica gel column, leading to poor separation and low recovery. What is the best purification strategy?
A5: This is a classic problem when purifying basic amines on standard silica gel.[9] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing tailing, poor resolution, and sometimes irreversible adsorption.[10]
Causality & Solution:
-
Mobile Phase Modification: The most common solution is to neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.
-
Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This competing base will saturate the acidic sites, allowing your product to elute cleanly.[11]
-
-
Specialized Stationary Phases: If tailing persists, consider using an amine-functionalized silica column or basic alumina. These stationary phases are designed to handle basic compounds and often provide superior separation.[10]
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a nonpolar solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate your amine, moving it to the aqueous layer. The neutral impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent. This is an excellent way to remove non-basic impurities.
-
Salt Formation: For final purification and improved handling, the amine can be converted to a stable, crystalline salt (e.g., hydrochloride or tartrate). This is achieved by dissolving the purified free base in a solvent like ether or ethyl acetate and adding a solution of HCl in ether or isopropanol. The resulting salt often precipitates and can be purified by recrystallization.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde (Ullmann Condensation)
-
Reagents: 2-Bromo-6-fluorobenzaldehyde (1.0 eq), Phenol (1.2 eq), CuI (0.1 eq), Picolinic Acid (0.2 eq), K₃PO₄ (2.0 eq), Anhydrous DMSO.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluorobenzaldehyde, phenol, CuI, picolinic acid, and K₃PO₄.
-
Evacuate the vessel and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Add anhydrous DMSO via syringe (to a concentration of ~0.5 M).
-
Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired diaryl ether.
Protocol 2: Synthesis of this compound (Reductive Amination)
-
Reagents: 2-Fluoro-6-phenoxybenzaldehyde (1.0 eq), Methylamine (2.0 M solution in THF, 1.2 eq), Acetic Acid (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluoro-6-phenoxybenzaldehyde and anhydrous DCE (to a concentration of ~0.2 M).
-
Add the methylamine solution, followed by glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride to the stirring solution. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LCMS until the imine intermediate is fully consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amine by flash column chromatography on silica gel using a mobile phase containing 1% triethylamine (e.g., 90:9:1 DCM/MeOH/Et₃N) to afford the final product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Cristau, H. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(8), 1897. [Link]
- Google Patents. (n.d.). Process for the preparation of m-phenoxybenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Reddit. (n.d.). Chromotography with free amines? r/chemhelp. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]
-
ResearchGate. (n.d.). How to isolate Imine by column chromatography? Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1220–1243. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
Sources
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- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Novel Fluorinated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying novel fluorinated compounds. The introduction of fluorine into organic molecules imparts unique and often desirable physicochemical properties, but it also presents significant challenges during isolation and purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these hurdles, ensuring the integrity and purity of your compounds.
Fundamental Principles: Why is Purifying Fluorinated Compounds So Challenging?
Understanding the root cause of purification difficulties is the first step toward solving them. The unique properties of the carbon-fluorine (C-F) bond and fluorinated motifs dramatically alter a molecule's behavior compared to its hydrocarbon analogs.
-
Extreme Polarity and Dipole Moments: Fluorine is the most electronegative element, creating strong C-F bonds with significant dipole moments.[1] A single fluorine atom can increase a molecule's polarity, while a trifluoromethyl (CF₃) group, despite its strong dipole, can paradoxically increase lipophilicity due to its molar volume.[1][2] This dual nature often leads to unexpected chromatographic retention times and solubility profiles.
-
Fluorophilicity: Highly fluorinated compounds exhibit a unique property known as "fluorophilicity," a tendency to interact favorably with other fluorinated substances and disfavorably with hydrocarbons.[3] This creates a third dimension to the traditional polar/non-polar separation paradigm and can be exploited for purification using specialized fluorous chromatography techniques.[3]
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines, altering how the molecule interacts with ion-exchange resins or pH-modified mobile phases.[2]
-
Hydrogen Bonding: While the C-F bond is not a strong hydrogen bond acceptor, the introduction of fluorine can enhance the hydrogen bond-donating ability of nearby N-H or O-H groups, affecting interactions with protic solvents and silica surfaces.[4]
-
Difficult Crystallization: Fluorine substitution can disrupt typical crystal packing forces, often leading to oils, amorphous solids, or glasses instead of crystalline materials, which makes crystallization a challenging purification method.[5]
Troubleshooting Guide: Chromatographic Purification
Chromatography is the workhorse of purification, but standard methods often fail for fluorinated compounds. This section addresses common problems in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Q: My fluorinated product co-elutes with the non-fluorinated starting material on a standard C18 column. How can I achieve separation?
A: This is a classic challenge. While the two compounds may have similar hydrophobicity (leading to co-elution on C18), their electronic and steric properties are different. You must exploit these alternative properties.
-
Causality: C18 columns separate primarily based on hydrophobic interactions. If fluorination doesn't sufficiently alter the molecule's overall lipophilicity, separation will be poor. The key is to use a stationary phase that engages in different intermolecular interactions.
-
Solution 1: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Column. PFP phases are designed to provide alternative selectivity, especially for halogenated compounds.[6] They can engage in π-π stacking, dipole-dipole, and charge-transfer interactions that are absent in C18 phases. This often provides the orthogonal selectivity needed to resolve closely related fluorinated and non-fluorinated species.[6]
-
Solution 2: Employ "Hetero-Pairing". Try using a standard hydrocarbon column (like C8 or C18) with a fluorinated mobile phase modifier, such as 2,2,2-trifluoroethanol (TFE).[7] The TFE can adsorb to the stationary phase, altering its surface energy and creating a unique environment that enhances the separation of fluorinated and non-fluorinated counterparts.[6][7] Conversely, a fluorinated column with a standard hydrocarbon eluent can also provide excellent separation.[3]
-
Solution 3: Consider a Fluorous Solid-Phase Extraction (F-SPE) or Fluorous Column. If your compound is heavily fluorinated, it will exhibit strong "fluorophilicity."[3] A fluorous stationary phase, which has perfluorinated carbon chains, will strongly retain these compounds, allowing non-fluorinated impurities to be washed away easily. Elution is then achieved with a fluorinated solvent.[3]
Comparative Data: HPLC Stationary Phase Selection
| Stationary Phase | Primary Separation Mechanism | Best For Separating... | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic Interactions | Compounds with significant differences in lipophilicity. | Often fails to separate fluorinated analogs from hydrocarbon precursors. |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, Charge-Transfer, Shape Selectivity | Positional isomers, halogenated compounds, aromatic compounds.[6] | Excellent alternative selectivity when C18 fails. |
| Fluorous (e.g., Perfluoroalkyl) | Fluorophilic Interactions ("Fluorous-Fluorous") | Highly fluorinated compounds from non-fluorinated ones.[3][8] | Requires specialized fluorous mobile phases for elution. |
Workflow: Troubleshooting Poor HPLC Separation
This diagram outlines a logical workflow for tackling difficult separations of fluorinated compounds.
Caption: Logical workflow for troubleshooting HPLC separation issues.
Flash Chromatography
Q: My compound streaks badly or appears to decompose on the silica gel column. What's happening?
A: Fluorinated compounds, particularly those with basic nitrogen groups, can be sensitive to the acidic nature of standard silica gel. The strong electron-withdrawing effect of fluorine can make the molecule more susceptible to degradation on acidic surfaces.
-
Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can protonate or catalyze the decomposition of sensitive molecules.
-
Solution 1: Deactivate the Silica Gel. Before running the column, neutralize the silica's acidity. This can be done by pre-treating the silica slurry with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonium hydroxide, added to the eluent.[9] This is especially critical for amine-containing fluorinated compounds.
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic medium.
-
Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity.
-
-
Solution 3: Perform a Stability Test. Before committing to a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it confirms instability on silica.[9]
Troubleshooting Guide: Reaction Work-up & Crystallization
Aqueous Work-up and Extraction
Q: I'm struggling to remove residual fluorinating reagents (e.g., Selectfluor®) or polar aprotic solvents (DMF, DMSO) from my reaction mixture.
A: This is a common issue as many modern fluorination reactions use high-boiling polar solvents and salt-like reagents.
-
Removing Polar Solvents (DMF/DMSO):
-
Causality: These solvents are highly water-soluble and have high boiling points, making them difficult to remove by simple extraction or rotovapping.
-
Solution: After the reaction, dilute the mixture with a large volume of water (at least 10-20 times the volume of the DMF/DMSO) before extracting with a non-polar organic solvent like ethyl acetate or diethyl ether.[10] Perform multiple aqueous washes (at least 3-5 times) with brine or a 5% LiCl solution to effectively partition the polar solvent into the aqueous layer.[10]
-
-
Removing Fluorinating Reagents (e.g., Selectfluor®):
-
Causality: Reagents like Selectfluor® are salts and will have byproducts that are highly polar and water-soluble.
-
Solution: A simple aqueous wash is usually effective. Quench the reaction with an aqueous solution of sodium bisulfite or sodium thiosulfate to neutralize any unreacted electrophilic fluorine source, then proceed with a standard aqueous work-up. The salt byproducts will partition into the aqueous layer.
-
Crystallization
Q: My fluorinated compound refuses to crystallize, consistently forming an oil or a glass. How can I induce crystallization?
A: The introduction of fluorine can disrupt intermolecular packing forces like π-stacking and favor weaker, less directional interactions, hindering the formation of an ordered crystal lattice.[4][5]
-
Causality: The rigid and highly polarized nature of the C-F bond can lead to multiple low-energy molecular conformations, making it difficult for the molecules to arrange themselves into a single, stable crystal form.
-
Solution 1: Slow Down the Process. Rapid precipitation favors amorphous solids. Try techniques that promote slow crystal growth:
-
Vapor Diffusion: Dissolve your compound in a good solvent (e.g., dichloromethane) and place it in a vial. Place this open vial inside a larger, sealed chamber containing a poor solvent (e.g., hexane). The slow diffusion of the poor solvent's vapor will gradually induce crystallization.
-
Slow Evaporation: Loosely cover a solution of your compound and allow the solvent to evaporate over several days.
-
-
Solution 2: Experiment with a Wide Range of Solvents. Don't limit yourself to common hydrocarbon/ether systems. Given the unique polarity of fluorinated compounds, explore solvents like fluorobenzene, trifluorotoluene, or mixtures containing small amounts of protic solvents like isopropanol.
-
Solution 3: Seeding. If you have ever managed to obtain even a tiny crystal, save it! Adding a seed crystal to a supersaturated solution can provide a template for crystal growth.
-
Solution 4: Co-crystallization. If all else fails, consider forming a co-crystal with a suitable, non-covalent binding partner. This can provide the necessary scaffolding to induce a crystalline lattice.
Frequently Asked Questions (FAQs)
Q1: How do I accurately assess the purity of my final fluorinated compound?
A: A single analytical method is often insufficient. Use a combination of orthogonal techniques:
-
¹⁹F NMR Spectroscopy: This is the most direct and powerful tool. The presence of a single, clean signal (or the expected set of signals for diastereomers/enantiomers) with no other fluorine-containing peaks is a strong indicator of purity. It can also help identify and quantify fluorinated impurities.[11]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.
-
HPLC-UV/ELSD: Use two different column types (e.g., C18 and PFP) to ensure no hidden impurities are co-eluting with your main peak.
-
Combustion Analysis: Provides the elemental composition (C, H, N) and can be adapted for fluorine content, serving as a final check on purity and identity.[12]
Q2: My fluorination reaction generates HF. What are the best practices for work-up?
A: Hydrogen fluoride (HF) is highly corrosive and toxic. It can also exist in equilibrium with pyridine or other amine bases used in the reaction.
-
Safety First: Always handle reactions that may generate HF in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves. Have calcium gluconate gel readily available as a first-aid measure for HF exposure.
-
Quenching: Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate or by using a specialized aqueous fluoride scavenger. Be cautious, as this can be a vigorous, gas-evolving process.
-
Avoid Glassware Damage: HF can etch glass. If high concentrations of HF are expected, consider using polymer-based labware (e.g., Teflon®, polypropylene) for the work-up procedure.
Q3: Does adding fluorine make my compound more polar or less polar?
A: It depends on the context and the degree of fluorination.[1]
-
Single Fluorine: A single C-F bond is highly polar and will generally increase the molecule's overall polarity and dipole moment.
-
Trifluoromethyl (-CF₃) Group: This group has a strong local dipole but is also bulky and "hydrophobic-like." It can make a molecule more polar but simultaneously more lipophilic (soluble in non-polar solvents).[1][2] This is why a CF₃-substituted compound might elute later than its -CH₃ analog in reversed-phase HPLC, even though it is more "polar" in an electronic sense.
Visualization: Intermolecular Forces in HPLC
This diagram illustrates how different stationary phases interact with a fluorinated analyte versus its non-fluorinated analog.
Caption: Contrasting separation mechanisms on C18 and PFP columns.
Experimental Protocol: HPLC Method Screening
This protocol provides a systematic approach to developing a separation method for a novel fluorinated compound and its non-fluorinated precursor.
Objective: To achieve baseline separation (Resolution > 1.5) between a fluorinated analyte and its key precursor.
Materials:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Trifluoroacetic acid (TFA) and/or formic acid (FA)
-
Analyte and precursor standards (~1 mg/mL in diluent)
Procedure:
-
Initial Scouting on C18 Column: a. Mobile Phase A: Water + 0.1% FA b. Mobile Phase B: ACN + 0.1% FA c. Method: Run a fast linear gradient from 5% B to 95% B over 10 minutes. d. Analysis: Inject a 1:1 mixture of the analyte and precursor. Observe the retention times and resolution. Self-Validation: If resolution is poor (< 1.0), it confirms that hydrophobic interactions alone are insufficient for separation.
-
Orthogonal Screening on PFP Column: a. Mobile Phase A: Water + 0.1% FA b. Mobile Phase B: ACN + 0.1% FA c. Method: Using the PFP column, repeat the same fast gradient as in step 1c. d. Analysis: Compare the chromatogram to the C18 run. Look for changes in elution order and significant improvements in resolution. Expertise Check: The PFP phase introduces dipole-dipole and π-stacking interactions, which should differentiate the electronically distinct fluorinated and non-fluorinated molecules.[6]
-
Solvent and Additive Optimization: a. If separation is still suboptimal on the PFP column, switch the organic modifier. Replace ACN with MeOH (Mobile Phase B: MeOH + 0.1% FA) and repeat the gradient. Methanol's protic nature can alter selectivity. b. If peak shape is poor (tailing), especially for basic compounds, switch the acidic modifier from formic acid to 0.1% TFA. TFA is a stronger ion-pairing agent and can improve peak symmetry.
-
Gradient Optimization: a. Once the best column/solvent combination is identified, refine the gradient. Based on the scouting run, create a shallower gradient around the elution time of the target compounds. b. Example: If the compounds eluted between 40-50% B in the scouting run, a new gradient might be: 35% B to 55% B over 20 minutes. c. Final Check: The optimized method should provide baseline resolution, symmetrical peaks, and be robust for routine analysis.
References
-
W. Li, Y. Li, et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]
-
Pesek, J. J., & Matyska, M. T. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
- Billiet, H. A. H., Schoenmakers, P. J., & de Galan, L. (1981). Retention and selectivity characteristics of a non-polar perfluorinated stationary phase for liquid chromatography.
-
Wojciechowska, E., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C. Available at: [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
University of California, Irvine. Remove Sticky Reagents. Available at: [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Inoue, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Han, J., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews. Available at: [Link]
-
Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Available at: [Link]
- Klahn, P., & O'Hagan, D. (2020). On the polarity of partially fluorinated methyl groups. Beilstein Journal of Organic Chemistry.
-
McCloud, A. A., et al. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
-
Novák, P., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design. Available at: [Link]
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- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Addressing Solubility Challenges of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Welcome to the technical support guide for 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given its structural characteristics—a fluoro-substituted aromatic ether with a secondary amine—poor aqueous solubility is an anticipated hurdle. This guide provides a systematic, causality-driven approach to troubleshooting and enhancing the solubility of this and structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound suggest it will have low aqueous solubility?
A1: The molecule's structure points to several factors contributing to poor water solubility. The large phenoxyphenyl group is highly lipophilic (hydrophobic). While the N-methylmethanamine group can form hydrogen bonds with water, the overall hydrophobicity of the molecule dominates.[1] Additionally, the fluorine substitution can increase lipophilicity, further reducing aqueous solubility.[2]
Q2: I'm seeing my compound precipitate out of my aqueous buffer. What is the first thing I should check?
A2: The first step is to verify the pH of your solution. As a secondary amine, this compound is a weak base.[3] Its solubility is highly dependent on pH.[4] In acidic conditions, the amine group will be protonated, forming a more water-soluble salt.[5] If the pH of your buffer is at or above the pKa of the compound's conjugate acid, it will exist predominantly in its neutral, less soluble form, leading to precipitation.
Q3: Can I use organic solvents to dissolve my compound for in vitro assays?
A3: While organic solvents like DMSO or ethanol will likely solubilize the compound, their use in cell-based assays must be carefully controlled. High concentrations of organic solvents can be toxic to cells. A common practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay medium. However, this can sometimes cause the compound to precipitate. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and to ensure the final concentration in your assay does not exceed this limit.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Aromatic amines as a class can have toxicological properties.[6][7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Review the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a systematic workflow for addressing solubility issues with this compound.
Initial Assessment: Understanding the Problem
Before attempting to enhance solubility, it is critical to quantify the baseline solubility in your desired aqueous medium.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the dilutions at room temperature for a set period (e.g., 2 hours).
-
Visually inspect for precipitation or measure turbidity using a nephelometer. The highest concentration that remains clear is the approximate kinetic solubility.
This initial assessment will help you determine the extent of the solubility problem and guide your strategy for enhancement.
Strategy 1: pH Modification
As a basic compound, the most straightforward approach to increasing aqueous solubility is through pH adjustment.[5]
Q: My compound needs to be soluble at a neutral pH for my assay. How can I achieve this?
A: While creating a salt of the compound by lowering the pH is effective, maintaining solubility at a neutral pH requires a different approach. The following strategies can be employed.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[8][9]
Protocol 2: Co-solvent Screening
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[10]
-
Create a matrix of aqueous buffer and co-solvent mixtures (e.g., 5%, 10%, 20% co-solvent).
-
Determine the solubility of this compound in each mixture using the kinetic solubility protocol.
Table 1: Hypothetical Co-solvent Screening Data
| Co-solvent | Concentration (%) | Apparent Solubility (µM) |
| None | 0 | <1 |
| Ethanol | 5 | 5 |
| 10 | 15 | |
| Propylene Glycol | 5 | 8 |
| 10 | 20 | |
| PEG 400 | 5 | 12 |
| 10 | 35 |
Rationale: The data in Table 1 suggests that PEG 400 is the most effective co-solvent in this hypothetical scenario. The choice of co-solvent and its concentration will need to be balanced with its potential effects on the experimental system (e.g., enzyme activity, cell viability).
Strategy 3: Use of Excipients
For more significant solubility challenges, the use of formulation excipients such as cyclodextrins and surfactants can be highly effective.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[12][13][14]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic drugs in their core, increasing their apparent solubility in aqueous solutions.[15][16][17]
Protocol 3: Excipient Screening
-
Prepare stock solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Create a series of aqueous solutions with increasing concentrations of each excipient.
-
Determine the solubility of the compound in each solution.
Table 2: Hypothetical Excipient Screening Data
| Excipient | Concentration (%) | Apparent Solubility (µM) |
| HP-β-CD | 1 | 50 |
| 5 | 250 | |
| Polysorbate 80 | 0.1 | 40 |
| 0.5 | 180 |
Rationale: Both HP-β-CD and Polysorbate 80 show a significant increase in solubility. The choice between them may depend on the specific application and potential downstream effects of the excipient.
Strategy 4: Amorphous Solid Dispersions (ASDs)
For very challenging compounds, creating an amorphous solid dispersion (ASD) can dramatically improve solubility and dissolution rates.[18][19][20] In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[21] This high-energy state has a higher apparent solubility than the stable crystalline form.
Protocol 4: Preparation of an ASD by Solvent Evaporation
-
Dissolve this compound and a suitable polymer (e.g., PVP, HPMC) in a common organic solvent.
-
Evaporate the solvent under reduced pressure.
-
The resulting solid is the ASD, which can then be dissolved in an aqueous buffer.
Note: The development of ASDs is a more advanced technique and requires careful selection of the polymer and preparation method.[22]
Decision-Making Workflow
The following diagram illustrates a logical progression for addressing the solubility of this compound.
Caption: A decision tree for systematically enhancing compound solubility.
By following this structured approach, researchers can effectively diagnose and overcome the solubility challenges presented by this compound, enabling more reliable and reproducible experimental outcomes.
References
-
Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. PubMed. Available at: [Link]
- Fogg, P. G. T. (n.d.). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
-
Fluorous Ethers. RSC Publishing. Available at: [Link]
-
Strategies to improve micelle stability for drug delivery. PMC - NIH. Available at: [Link]
-
Formulation strategies in immunotherapeutic pharmaceutical products. PMC - NIH. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ScienceDirect. Available at: [Link]
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
The effect of cosolvents and surfactants on the solubility of sulfasalazine. Taylor & Francis Online. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
N-Methylaniline. Wikipedia. Available at: [Link]
-
MICELLAR DRUG DELIVERY SYSTEM: A REVIEW. ResearchGate. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]
-
Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. MDPI. Available at: [Link]
-
Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. NACE International. Available at: [Link]
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Solubility and pH of amines. Royal Society of Chemistry. Available at: [Link]
- C2H7N; 2. Methanol; CH Temperature, pressure Niepel, W.
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Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]
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Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. The Open Pharmaceutical Sciences Journal. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]
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micelle-forming polymeric surfactant: Topics by Science.gov. Science.gov. Available at: [Link]
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Optimizing Drug Loading in Amorphous Solid Dispersions. YouTube. Available at: [Link]
-
Dimethylamine. PubChem. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
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Video: Extraction: Effects of pH. JoVE. Available at: [Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC - NIH. Available at: [Link]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. ResearchGate. Available at: [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available at: [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. ScienceDirect. Available at: [Link]
-
From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PubMed Central. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
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Technical Support Center: A Guide to Design of Experiments (DoE) in Synthetic Chemistry
Welcome to the Technical Support Center for Design of Experiments (DoE) in Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their experimental design and optimization processes. Here, you will find practical, field-proven insights to navigate the complexities of DoE, from initial design to troubleshooting unexpected outcomes. Our goal is to provide you with the expertise and confidence to move beyond traditional one-variable-at-a-time (OVAT) methods and leverage the power of statistical experimental design for more efficient and robust synthetic chemistry.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions about implementing DoE in a synthetic chemistry context.
Q1: What is Design of Experiments (DoE) and how does it differ from traditional methods?
A1: Design of Experiments (DoE) is a statistical approach to process optimization that allows for the simultaneous variation of multiple factors.[2] This contrasts with the traditional one-variable-at-a-time (OVAT) method, where each factor is varied sequentially while holding others constant. The key advantage of DoE is its ability to identify not only the main effects of each variable but also the interactions between them, which are often missed in OVAT studies.[1][3] This leads to a more comprehensive understanding of the reaction space with a reduced number of experiments, saving time and resources.[1][2]
Q2: What are the main benefits of using DoE in synthetic chemistry?
A2: The primary benefits of implementing DoE in synthetic chemistry include:
-
Efficiency: It requires fewer experiments to identify optimal reaction conditions compared to OVAT.[1][2]
-
Comprehensive Understanding: DoE can reveal interactions between variables that are not apparent with OVAT.[1]
-
Robustness: It helps in identifying a "sweet spot" of operating conditions where the process is less sensitive to small variations, leading to more reproducible results.[4]
-
Predictive Modeling: The data generated from DoE can be used to create a statistical model that predicts the outcome of a reaction under different conditions.[5][6]
Q3: What are the key steps in a typical DoE workflow?
A3: A typical DoE workflow for reaction optimization involves the following steps:
-
Define the Objective: Clearly state the desired outcome to be optimized, such as yield, purity, or selectivity.[1]
-
Identify Factors and Ranges: Determine the experimental variables (factors) that could influence the outcome and define their high and low levels (ranges).
-
Choose an Experimental Design: Select a suitable DoE model, such as a factorial or response surface design, based on the number of factors and the objective.[6][7]
-
Run the Experiments: Execute the experiments in a randomized order to minimize the impact of uncontrolled variables.
-
Analyze the Data: Use statistical software to analyze the results and determine the significance of each factor and their interactions.
-
Build and Validate the Model: Develop a mathematical model that describes the relationship between the factors and the response. Validate the model's predictive power.
-
Identify Optimal Conditions: Use the model to predict the optimal conditions for the desired outcome and verify these conditions experimentally.
Below is a diagram illustrating the general DoE workflow.
Caption: Troubleshooting logic for experiments with no measurable response.
Issue 2: Statistical Analysis Shows No Significant Factors
Q: I've completed my experiments and analyzed the data, but the statistical analysis indicates that none of my chosen factors or their interactions have a significant effect on the response. What does this mean and what are my next steps?
A: This outcome can be perplexing, but it provides valuable information. It suggests that either the true influential factors were not included in your experimental design, or there is a source of systematic error that is masking the effects. [1] Causality and Solution:
If the statistical model shows no significant factors, it implies that the variation in your response is likely due to random error rather than the changes in your chosen variables.
Protocol: Investigating Insignificant Factors
-
Review the Experimental Setup: Carefully re-examine your experimental procedure for any potential sources of systematic error. This could include issues with reagent purity, instrument calibration, or inconsistent reaction work-ups.
-
Consider Missing Variables: Brainstorm other potential factors that could be influencing the reaction that were not included in the initial DoE. These could be categorical variables like solvent or catalyst type, or continuous variables you initially held constant. [2][5]3. Expand the Experimental Design: If you identify new, potentially significant factors, you will need to augment your experimental design to include them. This might involve moving to a more complex design to accommodate the additional variables.
-
Check for Curvature: If you used a screening design (like a two-level factorial design), it's possible that the optimal conditions lie within the boundaries of your factor ranges, and the linear model is not capturing this curvature. In this case, you may need to augment your design with center points or move to a response surface methodology (RSM) design. [6][8] Data Presentation: Example of a Factorial Design Table
The following table shows an example of a 2-factor, 2-level full factorial design with a center point. This type of design can help detect curvature. [9]
| Run Order | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 50 (-1) | 2 (-1) | 45 |
| 2 | 70 (+1) | 2 (-1) | 65 |
| 3 | 50 (-1) | 4 (+1) | 55 |
| 4 | 70 (+1) | 4 (+1) | 85 |
| 5 | 60 (0) | 3 (0) | 78 |
(-1) represents the low level, (+1) the high level, and (0) the center point.
Issue 3: Difficulty in Optimizing with Categorical Variables
Q: My reaction optimization involves categorical variables like different solvents or catalysts, which don't have a continuous range. How can I incorporate these into a DoE study?
A: Incorporating categorical variables is a common challenge as standard DoE designs are best suited for continuous variables. [5][10]However, there are effective strategies to handle this.
Causality and Solution:
Categorical variables cannot be varied along a continuous scale, so they need to be treated differently in the experimental design and analysis. One approach is to run separate DoE studies for each categorical variable. A more efficient method is to incorporate them into a single, larger design.
Protocol: Handling Categorical Variables in DoE
-
Initial Screening: If you have a large number of categorical variables (e.g., many different solvents), it's often best to perform an initial screening to narrow down the options. [11]This could involve simple parallel experiments under standard conditions to identify a smaller set of promising candidates.
-
Combined Factorial Design: You can include a categorical variable as a factor in your design. For example, a 2-level factorial design for two continuous variables (temperature and time) and one categorical variable with two levels (Solvent A and Solvent B) would result in a 2x2x2 = 8-run experiment.
-
Solvent Mapping (Advanced): For a more sophisticated approach to solvent selection, you can use a "map of solvent space" based on principal component analysis (PCA) of various solvent properties. [2][12]This allows you to select a diverse set of solvents that cover a wide range of properties for your DoE study.
The diagram below illustrates the decision-making process for incorporating categorical variables.
Sources
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- 11. Reaction optimization using DoE - GalChimia [galchimia.com]
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Validation & Comparative
A Multi-Platform Analytical Strategy for the Structural Validation of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a foundational prerequisite for further investigation. The molecule 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No: 902836-71-9)[1] presents a unique analytical challenge due to its combination of a flexible ether linkage, a fluorinated aromatic ring, and a secondary amine moiety. This guide presents a comprehensive, multi-technique workflow designed to rigorously validate its structure. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating analytical system where each experiment provides orthogonal data to corroborate the findings of the others. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but verified chemical intelligence.
Hypothetical Synthesis and Potential Isomeric Impurities
To establish a robust validation protocol, we must consider the likely synthetic pathway, as this informs the potential impurities that could compromise analytical results. A plausible route involves the reductive amination of a 2-fluoro-6-phenoxybenzaldehyde precursor.
Caption: Predicted major fragmentation pathways in MS/MS.
The observation of the m/z 203.08 fragment (loss of the N-methylmethanimine radical) and the m/z 106.06 fragment (the N-methylbenzyl cation) would provide strong evidence for the core structure.
Infrared Spectroscopy: Functional Group Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups. [2][3] Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation: A small amount of the neat solid or oil is placed directly on the ATR crystal.
-
Rationale: ATR requires minimal sample preparation and provides high-quality spectra of the bulk material.
Expected Data & Interpretation: The spectrum should display characteristic absorption bands corresponding to the molecule's functional groups. Organic fluorine compounds show characteristic narrow IR bands. [4]
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
|---|---|---|
| ~3300 (weak, broad) | N-H Stretch | Confirms the secondary amine. |
| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the phenyl rings. |
| 2950-2800 | Aliphatic C-H Stretch | Corresponds to the CH₂ and CH₃ groups. |
| 1600-1450 | Aromatic C=C Bending | Confirms the aromatic rings. |
| 1250-1200 | Aryl-O-Aryl C-O Stretch | Key indicator of the diphenyl ether linkage. |
| 1150-1100 | Aryl-F C-F Stretch | Crucial for confirming the presence of fluorine. [5]|
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-dimensional approach is essential.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F, COSY, HSQC, HMBC.
-
Rationale: This comprehensive suite of experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity through bonds.
¹H NMR: Proton Environment
The proton NMR spectrum will provide the first detailed map of the molecule's hydrogen atoms. Key features to look for include the number of signals, their integration (proton count), chemical shift (electronic environment), and multiplicity (neighboring protons).
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 6.8 | Multiplet | 8H | Aromatic Protons | Complex overlapping signals from both phenyl rings. |
| ~3.8 | Singlet/Doublet | 2H | Ar-CH₂ -N | Benzylic protons. May be a singlet or split by the N-H proton. |
| ~2.4 | Singlet | 3H | N-CH₃ | N-methyl group. |
| ~1.8 (variable) | Broad Singlet | 1H | N-H | Secondary amine proton; position is concentration-dependent. |
¹⁹F NMR: The Fluorine Probe
¹⁹F NMR is highly sensitive to the local electronic environment and is a critical tool for fluorinated compounds. [6]It provides direct evidence of the fluorine atom and its position through coupling to nearby protons. [7]* Expected Chemical Shift: Approximately -110 to -140 ppm (relative to CFCl₃).
-
Expected Coupling: The fluorine atom will exhibit coupling to the ortho proton (H3) on its ring, resulting in a doublet of triplets or a more complex multiplet in the proton-coupled ¹⁹F spectrum. The magnitude of this ³J(H,F) coupling is typically in the range of 5-10 Hz.
¹³C NMR and DEPT-135: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments, while a DEPT-135 experiment helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. The C-F coupling is a key diagnostic feature. [8]
| Predicted Shift (ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~160 (d, ¹J(C,F) ≈ 245 Hz) | No Signal | C 2-F | Carbon directly bonded to fluorine shows a large one-bond coupling constant. |
| ~155 | No Signal | C 6-O | Carbon bonded to the ether oxygen. |
| 135-115 | CH / No Signal | Aromatic Carbons | Remaining aromatic carbons. |
| ~50-55 | Negative | Ar-C H₂-N | Benzylic carbon. |
| ~35-40 | Positive | N-C H₃ | N-methyl carbon. |
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are the final step in creating a self-validating data set. They reveal through-bond correlations that piece the individual ¹H and ¹³C assignments into a complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. This will be most useful for assigning adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is used to definitively assign carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the different fragments of the molecule.
Key HMBC Correlations for Structural Confirmation:
Caption: Key HMBC correlations confirming connectivity.
-
N-Methyl to Benzylic Carbon: A correlation from the N-CH₃ protons (~2.4 ppm) to the Ar-C H₂-N carbon (~50-55 ppm).
-
Benzylic Protons to Aromatic Ring: Correlations from the Ar-CH₂ -N protons (~3.8 ppm) to the C1, C2, and C6 carbons of the fluorinated ring. This definitively links the aminomethyl side chain to the correct aromatic ring.
Comparative Analysis: Distinguishing from Isomers
The definitive power of this workflow is highlighted when comparing the target molecule with its potential isomer, 1-(4-Fluoro-2-phenoxyphenyl)-N-methylmethanamine.
| Technique | 1-(2-Fluoro -6-phenoxyphenyl)... (Target) | 1-(4-Fluoro -2-phenoxyphenyl)... (Isomer) |
| ¹⁹F NMR | Fluorine is ortho to the sidechain. Expect significant through-space interaction (NOE) with benzylic CH₂ protons in a ¹H{¹⁹F} NOE experiment. [6] | Fluorine is para to the sidechain. No NOE signal between the fluorine and the benzylic CH₂ protons would be observed. |
| ¹H NMR | The proton ortho to fluorine (H3) will be a doublet of doublets due to coupling with both H4 and the fluorine atom. | The protons ortho to fluorine (H3, H5) will appear as a characteristic triplet-like pattern (doublet of doublets with similar coupling constants). |
| ¹³C NMR | The carbon bearing the aminomethyl sidechain (C1) will show a small (²J(C,F) ~ 20-25 Hz) coupling to fluorine. | The carbon bearing the aminomethyl sidechain (C1) will show a much smaller (⁴J(C,F) ~ 1-3 Hz) coupling to fluorine. |
X-ray Crystallography: The Ultimate Confirmation
When a single, high-quality crystal can be grown, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule. [9][10][11]It serves as the ultimate arbiter, confirming not only the constitution and connectivity but also the solid-state conformation. While not always feasible, it is the gold standard for structural validation.
Conclusion: An Integrated and Self-Validating Workflow
The structural validation of this compound is not achieved by a single technique but by the logical and systematic integration of multiple analytical platforms. This guide outlines a workflow that builds a case for the structure, with each step providing evidence that is cross-validated by the next. From the initial confirmation of elemental composition by HRMS to the detailed connectivity map provided by 2D NMR, this process ensures the highest degree of confidence in the final structural assignment, providing the trustworthy foundation required for all subsequent research and development.
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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into lead compounds is a powerful tool for optimizing molecular properties. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated analogs, moving beyond theoretical concepts to deliver actionable, data-supported insights. We will explore the causal relationships behind the observed effects of fluorination and provide detailed experimental protocols to empower your own research and development endeavors.
The Strategic Rationale for Fluorination: More Than Just a Hydrogen Mimic
The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical and pharmacological profile.[1][2] While its van der Waals radius is only slightly larger than that of hydrogen, its unique electronic properties can be leveraged to enhance metabolic stability, modulate acidity (pKa) and lipophilicity (LogP), and improve target binding affinity.[3][4] This strategic substitution is a key reason why approximately 20% of all pharmaceuticals on the market are fluorinated.[5]
Impact on Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][2] Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a primary route of drug clearance. Replacing a metabolically labile C-H bond with a much stronger C-F bond can effectively "block" this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[3]
dot graph Metabolic_Stability { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Metabolically_Labile_Analog [label="Non-Fluorinated Analog\n(Metabolically Labile Site)", fillcolor="#EA4335"]; CYP450 [label="Cytochrome P450\nMetabolism", shape=ellipse, fillcolor="#5F6368"]; Metabolite [label="Inactive/Toxic\nMetabolite", fillcolor="#202124"]; Fluorinated_Analog [label="Fluorinated Analog\n(Metabolically Blocked)", fillcolor="#34A853"]; Increased_Exposure [label="Increased Half-Life &\nSystemic Exposure", fillcolor="#4285F4"];
Metabolically_Labile_Analog -> CYP450 [label="Oxidation"]; CYP450 -> Metabolite; Fluorinated_Analog -> CYP450 [label="Metabolism Blocked", style=dashed, color="#FBBC05"]; Fluorinated_Analog -> Increased_Exposure; } dot Caption: Impact of Fluorination on Metabolic Stability.
Modulation of Physicochemical Properties: pKa and Lipophilicity
Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups.[4] This can be advantageous for improving oral bioavailability, as a less basic compound may be more readily absorbed in the gastrointestinal tract.[4]
The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it.[2] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Enhancement of Binding Affinity
Fluorine can also enhance a drug's binding affinity for its target protein.[1][2] This can occur through several mechanisms, including favorable electrostatic interactions between the C-F bond dipole and the protein backbone, and the ability of fluorine to participate in non-classical hydrogen bonds.[3] Furthermore, fluorination can induce conformational changes in the ligand that favor a more bioactive conformation.[3]
dot graph Binding_Affinity { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Ligand [label="Ligand", fillcolor="#4285F4"]; Receptor [label="Receptor\nBinding Pocket", fillcolor="#34A853"]; Fluorine [label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Interaction [label="Favorable\nInteraction", shape=plaintext, fontcolor="#202124"];
Ligand -- Fluorine [len=1.0]; Fluorine -- Receptor [len=1.5, style=dashed, label="Electrostatic/\nH-Bonding"]; Ligand -- Receptor [len=2.0, label="Binding"]; } dot Caption: Fluorine-Mediated Enhancement of Ligand-Receptor Binding.
Quantitative Comparison: Fluorinated vs. Non-Fluorinated Analogs
The following tables summarize experimental data from various studies, highlighting the quantitative impact of fluorination on key drug properties.
Table 1: Comparison of In Vitro Potency (IC50)
| Compound Pair | Target | Non-Fluorinated Analog IC50 (nM) | Fluorinated Analog IC50 (nM) | Fold Improvement |
| Kinase Inhibitor | ||||
| Nilotinib Analog | Abl | 29 | 9.4 | 3.1 |
| Nilotinib Analog | Kit | 4.4 | 3.5 | 1.3 |
| EGFR Inhibitor | ||||
| Triazine Derivative | EGFR (mutant) | 30,700 | 6,500 | 4.7 |
| HIV Fusion Inhibitor | ||||
| Peptide Analog | HIV-1 gp41 | (baseline) | (nanomolar inhibition) | Significant |
Data synthesized from multiple sources.[7][8][9]
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Compound Pair | Property | Non-Fluorinated Analog | Fluorinated Analog |
| GPCR Ligand | |||
| Aminergic Ligand | pKa | (varied) | (generally lower) |
| Aminergic Ligand | LogP | (varied) | (context-dependent) |
| Anticancer Agent | |||
| Lepidiline Analog | Cytotoxicity (CC50, µM) | (less active) | 5.5 - 20 |
| General | |||
| Various | Metabolic Half-life (t1/2) | (shorter) | (longer) |
| Various | Oral Bioavailability (%F) | (lower) | (often higher) |
Data synthesized from multiple sources.[4][10][11]
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of your comparative analyses, the following detailed protocols for key experiments are provided.
Experimental Workflow
Protocol 1: Synthesis of a Fluorinated Analog (Example: Celecoxib)
This protocol outlines the key steps in the synthesis of the fluorinated COX-2 inhibitor, Celecoxib. A similar pathway, omitting the trifluoro-substituted starting material, can be adapted for its non-fluorinated analog.
Step 1: Claisen Condensation
-
To a solution of sodium methoxide in methanol, add ethyl trifluoroacetate.
-
Slowly add a solution of 4-methyl acetophenone in methanol.
-
Stir the resulting solution at 80°C for 10 hours.[12]
-
Evaporate the solvent to dryness.
-
Dissolve the resulting sodium salt in water, acidify with 1 N HCl, and extract with ethyl acetate.
-
Dry the organic layer over MgSO4 and evaporate in vacuo to yield 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[13]
Step 2: Cyclization
-
Condense the product from Step 1 with 4-hydrazinobenzenesulfonamide hydrochloride in an aqueous medium.[13]
-
Cool the reaction mixture to 25-30°C to form a slurry.
-
Filter the slurry and wash with water to collect the crude Celecoxib.[14]
Step 3: Purification
-
Crystallize the crude product from a mixture of an aromatic hydrocarbon and an aliphatic ketone to yield pure Celecoxib.[14]
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol determines the metabolic stability of a compound by measuring its depletion over time in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ice-cold, with internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL solution of human liver microsomes in phosphate buffer.
-
Prepare the reaction mixture in a 96-well plate by adding the microsomal solution, NADPH regenerating system, and the test compound (final concentration typically 1-10 µM).[15]
-
Initiate the reaction by incubating the plate at 37°C with gentle agitation.[15]
-
At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard to precipitate the proteins.[10]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the rate of compound depletion.[16]
Protocol 3: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
Materials:
-
Test compound (1 mM solution)
-
0.1 M HCl
-
0.1 M NaOH
-
0.15 M KCl (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[3]
-
Place a known volume (e.g., 20 mL) of the 1 mM test compound solution into the reaction vessel.[3]
-
If the compound is a weak acid, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[3]
-
Immerse the pH electrode in the solution and begin stirring.
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH, recording the pH after each addition.
-
Continue the titration until the pH reaches approximately 12-12.5.[3]
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol 4: Determination of Lipophilicity (LogP) by the Shake-Flask Method
This is the gold standard method for determining the partition coefficient (LogP) between n-octanol and water.
Materials:
-
Test compound (10 mM stock in DMSO)
-
n-octanol (pre-saturated with water)
-
Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Rotator/shaker
-
Analytical instrument for quantification (e.g., LC-MS)
Procedure:
-
Prepare a solution of the test compound in the aqueous phase (water or buffer).
-
Add an equal volume of the n-octanol phase to the centrifuge tube.
-
Agitate the mixture for a sufficient time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[16]
-
Separate the two phases by centrifugation.
-
Carefully collect aliquots from both the aqueous and n-octanol phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]
Conclusion: A Data-Driven Approach to Fluorine in Drug Design
The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery. As demonstrated by the provided data and case studies, fluorination can significantly enhance a compound's metabolic stability, fine-tune its physicochemical properties, and improve its binding affinity to the target. However, the effects of fluorination are highly context-dependent, and a thorough experimental evaluation of both fluorinated and non-fluorinated analogs is crucial for making informed decisions in the lead optimization process. By employing the detailed protocols outlined in this guide, researchers can generate robust, comparative data to unlock the full potential of the "fluorine advantage."
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A Comparative Guide to the Structure-Activity Relationship of Fluoro-Phenoxyphenyl Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synergy of the Phenoxyphenyl Scaffold and Fluorine in Oncology Drug Discovery
The phenoxyphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with a variety of biological targets. When this versatile scaffold is strategically decorated with fluorine atoms, a powerful synergy emerges, leading to derivatives with enhanced therapeutic potential, particularly in the realm of oncology.
Fluorine, the most electronegative element, imparts a range of beneficial properties to drug candidates. Its introduction can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[3] Furthermore, the strong carbon-fluorine bond can influence the conformation of the molecule and lead to more potent and selective interactions with the target protein.[4] This guide provides a comprehensive comparison of fluoro-phenoxyphenyl derivatives, focusing on their structure-activity relationships (SAR) as anticancer and kinase-inhibiting agents. We will delve into their synthesis, compare their biological activities using experimental data, and elucidate the causal relationships between their chemical structures and therapeutic efficacy.
Synthetic Strategies for Fluoro-Phenoxyphenyl Derivatives: A Representative Workflow
The synthesis of fluoro-phenoxyphenyl derivatives, which are a class of diaryl ethers, is most commonly achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation and its modern variations being a cornerstone of this synthetic approach.[5][6] This method typically involves the copper-catalyzed coupling of a phenol with an aryl halide.
Below is a generalized, step-by-step protocol for the synthesis of a fluoro-phenoxyphenyl derivative, representing a common and reliable method.
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
Objective: To synthesize a fluoro-phenoxyphenyl derivative via a copper-catalyzed Ullmann condensation reaction.
Materials:
-
Fluorinated phenol or phenol
-
Aryl halide (preferably aryl iodide or bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline, L-proline)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), aryl halide (1.2 eq.), CuI (0.1 eq.), ligand (0.2 eq.), and base (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, high-boiling point solvent via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 100-160 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired fluoro-phenoxyphenyl derivative.[7][8]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the copper catalyst can be oxidized, leading to a decrease in catalytic activity.
-
Ligand: The ligand is essential to stabilize the copper catalyst and facilitate the coupling reaction, often allowing for lower reaction temperatures and improved yields.
-
Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide which then participates in the coupling reaction.
-
High-Boiling Point Solvent: A high-boiling point solvent is necessary to achieve the required reaction temperature for the Ullmann condensation.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of fluoro-phenoxyphenyl derivatives.
Comparative Analysis of Anticancer Activity
Fluoro-phenoxyphenyl derivatives have demonstrated significant potential as anticancer agents, with their efficacy often being influenced by the number and position of the fluorine substituents. The following sections provide a comparative analysis of their in vitro cytotoxicity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring can dramatically impact cytotoxicity. For instance, in a series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives, a para-fluoro substitution on the phenyl ring was found to be a determinant for their anticancer effects.
-
Multiple Fluorine Substituents: The presence of multiple fluorine atoms can enhance anticancer activity. For example, a 3-(3',4'-difluorophenyl)isocoumarin was found to be a potent antimetastatic agent, with the fluoro groups on the meta and para positions of the phenyl ring being crucial for its activity.[9]
-
Fluorine as a Bioisostere: Fluorine can act as a bioisostere for a hydroxyl group, and this substitution can modulate the biological activity. In some cases, this can lead to enhanced anticancer effects.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluoro-phenoxyphenyl derivatives and related compounds from various studies. This data allows for a direct comparison of their potency against different cancer cell lines.
| Compound ID/Reference | Core Structure | Fluorine Substitution | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Compound 12 | 7-phenyl-pyrroloquinolinone | 2-fluoro on phenyl | Human Leukemia (various) | Low µM to sub-nM | [10] |
| Compound 15 | 7-phenyl-pyrroloquinolinone | 2-fluorobenzoyl | Human Leukemia (various) | Low µM to sub-nM | [10] |
| Compound 2b | 3,6-diaryl-[4][11][12]triazolo[3,4-b][5][11][12]thiadiazole | Pentafluorophenyl | MCF7 (Breast) | 22.1 | [13] |
| Compound 2b | 3,6-diaryl-[4][11][12]triazolo[3,4-b][5][11][12]thiadiazole | Pentafluorophenyl | K562 (Leukemia) | 15 | [13] |
| APF-1 | Flavone derivative with 4-aminophenoxy and phenoxy moieties | - | A549 (Lung) | 4 | [14] |
| APF-1 | Flavone derivative with 4-aminophenoxy and phenoxy moieties | - | H1975 (Lung) | 2 | [14] |
| Compound A2 | 1,3,4-thiadiazole derivative | 3-fluorophenyl | MCF-7 (Breast) | 52.35 | [4] |
| Compound B1 | 1,3,4-thiadiazole derivative | 4-fluorophenyl | MCF-7 (Breast) | 53.9 | [4] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the cytotoxic effect of fluoro-phenoxyphenyl derivatives on cancer cells by measuring cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Fluoro-phenoxyphenyl derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoro-phenoxyphenyl derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Comparative Analysis of Kinase Inhibitory Activity
Many fluoro-phenoxyphenyl derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.
Structure-Activity Relationship (SAR) in Kinase Inhibition
The strategic placement of fluorine atoms on the phenoxyphenyl scaffold can lead to potent and selective kinase inhibitors.
-
Targeting the Hinge Region: The diaryl ether motif is well-suited to bind to the ATP-binding pocket of kinases. The ether oxygen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.
-
Fluorine's Role in Binding: Fluorine atoms can form favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase active site, thereby enhancing binding affinity. For example, in the development of JAK3 inhibitors, the inclusion of fluorine was part of a strategy to achieve high potency and selectivity.[11]
-
Improving Selectivity: The substitution pattern of fluorine can influence the selectivity of the inhibitor for different kinases. This is crucial for minimizing off-target effects and improving the therapeutic window of the drug.
Comparative Kinase Inhibitory Data
The following table presents the in vitro kinase inhibitory activity (IC₅₀ values) of selected fluoro-phenoxyphenyl derivatives and related compounds against various protein kinases.
| Compound ID/Reference | Target Kinase | Fluorine Substitution | IC₅₀ (nM) | Citation |
| T29 | JAK3 | Fluorinated pyrimidinyl heterocyclic compound | Potent and selective | [11] |
| Compound 3 | EGFR | 4-(3-bromophenyl)amino quinazoline | 0.029 | [15] |
| Compound 5n | TRKA, TRKB, TRKC | 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine | 1.6, 2.9, 2.0 | [15] |
| Alpelisib | PI3K | Fluorinated derivative | Potent inhibitor | [16] |
Kinase Inhibition Signaling Pathway Diagram
Caption: Mechanism of action of fluoro-phenoxyphenyl derivatives as kinase inhibitors.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the structure-activity relationships of fluoro-phenoxyphenyl derivatives, with a focus on their potential as anticancer and kinase-inhibiting agents. The strategic incorporation of fluorine into the phenoxyphenyl scaffold has been shown to be a powerful strategy for enhancing biological activity and modulating pharmacokinetic properties.
The presented data highlights the importance of the position and number of fluorine substituents in determining the potency and selectivity of these compounds. While significant progress has been made, further research is needed to systematically evaluate the effects of different fluorination patterns on a wider range of biological targets. The development of novel synthetic methodologies for the precise introduction of fluorine will also be crucial for advancing this field.
Future research should focus on:
-
Systematic SAR studies: Conducting comprehensive studies that directly compare mono-, di-, and tri-fluorinated analogs to provide a clearer understanding of the role of fluorine.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
-
In vivo studies: Evaluating the in vivo efficacy and safety of the most promising candidates in preclinical animal models.
The continued exploration of fluoro-phenoxyphenyl derivatives holds great promise for the discovery of novel and effective therapies for cancer and other diseases.
References
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Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. (2018). Medicinal Chemistry Research. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules. [Link]
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Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. [Link]
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Fluorinated mechanism-based inhibitors: common themes and recent developments. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Principles of fluoride toxicity and the cellular response: a review. (2017). Environmental Health. [Link]
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Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
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Design and Synthesis of Flavonoidal Ethers and Their Anti-Cancer Activity In Vitro. (2019). Molecules. [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2015). European Journal of Medicinal Chemistry. [Link]
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Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. (1995). The Journal of Organic Chemistry. [Link]
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Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). Molecules. [Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2010). Current Topics in Medicinal Chemistry. [Link]
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Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis and comparative molecular field analysis (CoMFA) of argentatin B derivatives as growth inhibitors of human cancer cell lines. (2006). Journal of Medicinal Chemistry. [Link]
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Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors. (2022). Molecules. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]
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Cytotoxicity of fluoride on human pulp cell cultures in vitro. (2001). Oral Surgery, Oral Medicine, Oral Pathology, Oral Radiology, and Endodontology. [Link]
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Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Asian Journal of Chemical Sciences. [Link]
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What are FRK inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
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Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). International Journal of Molecular Sciences. [Link]
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Navigating the Unknown: A Comparative Analysis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine Based on Structural Analogs
An Important Note on Data Availability: As of the latest literature review, there is a notable absence of peer-reviewed, published data specifically detailing the synthesis, pharmacological activity, and mechanism of action for the compound 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine (CAS No. 902836-71-9). While this molecule is commercially available, its biological profile remains uncharacterized in the public domain.[1][2]
This guide, therefore, adopts a unique, inferential approach. By dissecting the core structural motifs of this compound—the 'N-methylmethanamine' pharmacophore and the '2-Fluoro-6-phenoxyphenyl' scaffold—we can draw plausible hypotheses about its potential biological targets and activities. This analysis is based on a comparative review of well-characterized structural analogs, providing a scientifically grounded framework for researchers and drug development professionals interested in exploring this novel chemical entity.
Deconstructing the Molecule: Insights from its Core Components
The structure of this compound presents two key regions for pharmacological investigation: the amine-containing side chain and the substituted aromatic core.
1. The N-methylmethanamine Moiety: A Potential Monoamine Transporter Modulator?
The N-methylmethanamine group is a common feature in compounds targeting monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse. A compelling parallel can be drawn with a series of N-methyl amine-substituted fluoxetine derivatives, which have been investigated as dopamine transporter (DAT) inhibitors.[3] Similarly, N-methyl-1-(1-phenylcyclohexyl)methanamine has been identified as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4]
These examples suggest that the N-methylmethanamine portion of our target compound could confer activity at one or more of these key transporters. The table below summarizes the in vitro potencies of these comparator compounds.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1) | 169 | 85 | 21 |
| N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 42) | 34 | 295 | 90 |
Table 1: In vitro potencies of N-methylmethanamine-containing compounds at monoamine transporters.[4]
2. The 2-Fluoro-6-phenoxyphenyl Scaffold: A Privileged Structure for Diverse Targets
The 2-fluoro-6-phenoxyphenyl core is a less common but intriguing structural element. The presence of a fluorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can in turn enhance its biological activity.[5] A notable structural analog featuring a related scaffold is N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide, a known ligand for the peripheral-type benzodiazepine receptor (PBR), now referred to as the translocator protein (TSPO).[6] This suggests that the 2-fluoro-6-phenoxyphenyl moiety could be a pharmacophore for targets beyond the classical neurotransmitter systems.
| Compound | Target | Affinity (Ki in nM) |
| N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106) | PBR | 0.28 |
Table 2: Binding affinity of a fluoro-phenoxyphenyl derivative for the peripheral-type benzodiazepine receptor (PBR/TSPO).[6]
Hypothesized Pharmacological Profile and Proposed Experimental Validation
Based on the analysis of its structural components, it is plausible to hypothesize that this compound may exhibit activity as a monoamine reuptake inhibitor, with potential modulatory effects at other targets such as the PBR/TSPO. To validate this hypothesis, a systematic experimental workflow is proposed.
Experimental Workflow for Pharmacological Characterization
Caption: A proposed experimental workflow for the comprehensive pharmacological profiling of this compound.
Detailed Experimental Protocols
1. Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity of this compound for SERT, NET, and DAT.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing human SERT, NET, or DAT.
-
Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ values by non-linear regression analysis and subsequently determine the Ki values using the Cheng-Prusoff equation.
-
2. Synaptosomal Neurotransmitter Uptake Assays
-
Objective: To assess the functional inhibitory activity of the compound on monoamine uptake.
-
Methodology:
-
Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubate the synaptosomes with various concentrations of this compound.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Measure the radioactivity in the synaptosomes.
-
Determine the IC₅₀ for the inhibition of neurotransmitter uptake.
-
Potential Signaling Pathways
If this compound is found to be a monoamine transporter inhibitor, it would act by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors.
Caption: A simplified diagram illustrating the potential mechanism of action of a monoamine reuptake inhibitor at the synapse.
Conclusion and Future Directions
While the current body of scientific literature does not provide direct evidence for the biological activity of this compound, a comparative analysis of its structural motifs provides a rational basis for hypothesizing its potential as a modulator of monoamine transporters. The experimental framework outlined in this guide offers a clear path for the systematic evaluation of this compound's pharmacological profile. Such studies are essential to uncover the therapeutic potential of this and other novel chemical entities and to contribute to the development of new treatments for a range of neurological and psychiatric disorders.
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N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide - NCBI. [Link]
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3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S) - PubChem. [Link]
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Synthesis and biological activity of flavanone derivatives - ResearchGate. [Link]
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N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]
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Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone - ResearchGate. [Link]
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Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
This document provides a detailed protocol for the safe and compliant disposal of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine. As a research chemical, particularly one with structural alerts common in pharmaceutical development, adherence to strict disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is structured to explain the causality behind each procedural step, ensuring a deep understanding of the principles of hazardous waste management.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its chemical structure—a fluorinated aromatic amine—provides critical insights into its probable hazard profile.
-
Aromatic Amines: This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[1] Their environmental persistence and toxicity to aquatic life necessitate that they are treated as hazardous waste.[1]
-
Organofluorine Compounds: The presence of a carbon-fluorine bond often increases the metabolic stability and lipophilicity of a molecule, potentially enhancing its biological activity and persistence.
-
Pharmaceutical Intermediates: As a compound likely used in drug development, it must be handled under the assumption of biological activity. All pharmaceutical-related waste requires careful management to prevent environmental contamination.[2][3]
Based on these structural characteristics, this compound must be classified as hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste.[4][5]
| Property / Hazard | Inferred Assessment | Rationale & Causality |
| Physical State | Solid or Liquid | Dependent on the specific salt form or if it is a free base. Disposal protocols must account for both. |
| Toxicity | Assumed High. Potential for skin, eye, and respiratory irritation.[6][7] | Aromatic amines are a well-documented class of toxic compounds.[1] The precautionary principle dictates treating novel compounds with caution. |
| Carcinogenicity | Suspected. | Many aromatic amines are carcinogenic; this compound should be handled as such until proven otherwise.[1] |
| Environmental Hazard | Harmful to aquatic life. [1][7] | Aromatic compounds can be persistent in the environment. Discharge into drains or waterways must be strictly avoided. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids. [8] | The amine functional group is basic and can react exothermically with acids. |
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA), primarily governed by the Resource Conservation and Recovery Act (RCRA).[3][9] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.[3] As a pharmaceutical research chemical, it is critical to comply with these federal guidelines, as well as any additional state or local regulations.[2][9]
Pre-Disposal Protocol: Waste Minimization and Segregation
Proper disposal begins long before the waste container is full. Implementing sound laboratory practices can minimize waste generation and ensure safe handling.
-
Source Reduction: Purchase and use only the quantity of the chemical required for your experiments to avoid generating surplus.[10]
-
Waste Segregation: It is imperative to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[11] Never mix incompatible wastes, such as acids or oxidizers, in the same container.[12]
-
Satellite Accumulation Areas (SAAs): Designate a specific, labeled area within the laboratory for the accumulation of this hazardous waste.[10] This area should be under the direct control of laboratory personnel.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling different forms of waste contaminated with this compound.
Protocol 4.1: Disposal of Unused or Off-Specification Solid Compound
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
Transfer: Carefully transfer the solid waste into the designated container using appropriate funnels or powder transfer equipment. Perform this action within a chemical fume hood to prevent inhalation of dust.[6]
-
Closure: Keep the container securely closed at all times, except when adding waste.[10][12]
-
Storage: Store the sealed container in your designated Satellite Accumulation Area, away from incompatible materials.[11]
-
Pickup Request: Once the container is nearly full (no more than ¾) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[4]
Protocol 4.2: Disposal of Solutions and Liquid Waste
-
Waste Stream Identification: This liquid waste is classified as a non-halogenated (or halogenated, depending on the solvent) organic hazardous waste.
-
Container Selection: Use a dedicated, solvent-safe waste container (e.g., HDPE or glass carboy) equipped with a screw cap.
-
Segregation: Do not mix this amine-containing waste with other waste streams, particularly acidic solutions, to prevent violent reactions.
-
Labeling: Label the liquid waste container identically to the solid waste container, specifying all chemical constituents, including solvents and their approximate concentrations.[4]
-
Transfer: Use a funnel to carefully pour the liquid waste into the container. All transfers must be conducted inside a chemical fume hood.
-
Closure and Storage: Ensure the container is tightly sealed after each addition and stored in secondary containment within the SAA.[12]
-
Pickup Request: Follow the same procedure as for solid waste for scheduling a pickup with your EHS office.
Protocol 4.3: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Gross Decontamination: Remove as much of the chemical residue as possible. For glassware, this involves rinsing.
-
Rinsate Collection: The first rinse of any container or glassware that held the compound must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses may also require collection depending on the toxicity and institutional policy.
-
Solid Contaminated Waste: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound should be collected in a dedicated, lined container.[4] This container must be labeled as solid hazardous waste.
-
Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves before attempting to clean a small spill.
-
Containment: Prevent the spill from spreading. Do not let the material enter any drains.
-
Absorption: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). For solid spills, carefully sweep up the material without creating dust.[6]
-
Collection: Collect the absorbed material and contaminated debris into a designated hazardous waste container.
-
Final Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste generated from this compound.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey into the unknown. With new molecular structures come new possibilities, but also undefined risks. This guide provides essential, immediate safety and logistical information for handling 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine, a compound of interest in modern research. Our goal is to empower you with the knowledge to work safely and effectively, transforming uncertainty into confident execution. This is not merely a set of instructions, but a framework for building a culture of safety and scientific integrity within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
While a comprehensive toxicological profile for every new compound is often unavailable, we can infer potential hazards by examining its structural components: an aromatic amine, a fluorinated aromatic ring, and a phenoxy group. Aromatic amines as a class are known for their potential to be skin and respiratory irritants, and some have been shown to have more significant systemic effects.[1][2] The presence of a fluorine atom can alter the metabolic pathways of the compound in the body, potentially influencing its toxicological profile.
In the absence of a specific Safety Data Sheet (SDS), a conservative approach is paramount. We must treat this compound as a potentially hazardous substance with the following inferred risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause serious eye and skin irritation.
-
Respiratory Issues: May cause respiratory irritation if inhaled as a dust or aerosol.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the potential for aerosolization, and the duration of the handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling research chemicals.[3] The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with a thicker, chemical-resistant outer glove over a standard nitrile inner glove is strongly recommended. Nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons.[4][5] For prolonged contact, consider gloves made of Viton or a laminate material. Always inspect gloves for visible signs of degradation or puncture before and during use. |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities. |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable suit should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a properly fitted respirator with an organic vapor cartridge may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Safe Handling Protocols: From Weighing to Work-up
Adherence to standard operating procedures is fundamental to laboratory safety.
Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Containment: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
Running Reactions:
-
Glassware: Use clean, dry glassware and ensure all joints are properly sealed.
-
Temperature Control: If the reaction is exothermic, have an ice bath or other cooling method readily available.
-
Monitoring: Never leave a reaction unattended.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and correct response is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[7][8] Remove contact lenses if present. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
For small spills within a chemical fume hood:
-
Alert: Inform others in the immediate area.
-
Contain: Use a spill kit with appropriate absorbent material to contain the spill.
-
Clean: For aromatic amine spills, specialized decontamination solutions are available.[2] If not available, use an absorbent material, then decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation:
-
Halogenated Waste: This compound and any solutions containing it should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be collected in a separate, labeled hazardous waste bag.
Never dispose of this compound or its waste down the drain. Consult your institution's waste disposal guidelines for specific procedures.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of novel research chemicals like this compound is a cornerstone of scientific excellence. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, you not only protect yourself and your colleagues but also ensure the integrity of your research. This guide serves as a living document, to be adapted and integrated into your laboratory's specific safety culture. Let it be a catalyst for continuous improvement and a testament to your commitment to responsible science.
References
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Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
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SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. Retrieved from [Link]
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S&G Gloves. (2023, June 25). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
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University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Glove V. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Columbia University. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Oxford Academic. (2014, June 16). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]
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Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Duke University Safety. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]
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XPRESS CHEMS. (2023, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
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West Broward Eyecare Associates. (2023, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
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Columbia Doctors. (n.d.). Eye Injury: First Aid for Chemical Burns Information. Retrieved from [Link]
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CDC Stacks. (2021, March 29). Glove permeation of chemicals: The state of the art of current practice, Part 1. Retrieved from [Link]
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GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. [Video]. YouTube. Retrieved from [Link]
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All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]
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Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]
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- 5. gloves.com [gloves.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
